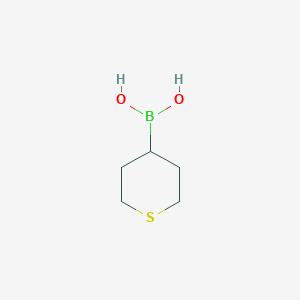

Tetrahydrothiopyran-4-ylboronic acid

Description

Significance of Organoboron Compounds in Contemporary Organic Synthesis

Organoboron compounds are a versatile class of reagents that have become indispensable in modern organic synthesis. numberanalytics.com Their stability, low toxicity, and exceptional functional group tolerance make them superior to many other organometallic reagents. rsc.org A key application of organoboron compounds, particularly boronic acids, is their role as the nucleophilic partner in palladium-catalyzed cross-coupling reactions. numberanalytics.comnumberanalytics.com

The most prominent of these is the Suzuki-Miyaura reaction, a powerful method for forming carbon-carbon bonds. numberanalytics.com This reaction's success is partly due to the straightforward preparation, stability, and environmental benignity of the organoboron reagents. nih.gov The process typically involves three main steps: oxidative addition, transmetalation, and reductive elimination. numberanalytics.com Organoboron compounds are crucial in the transmetalation step, where an organic group is transferred from the boron atom to the palladium(II) complex. numberanalytics.com This reaction has broad applicability and is widely used in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. nih.govnih.gov

Role of Saturated Sulfur-Containing Heterocycles in Molecular Design

Sulfur-containing heterocycles are fundamental structural motifs in medicinal chemistry and are core components of numerous FDA-approved drugs. bohrium.comsci-hub.se These compounds exhibit a wide array of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, antiviral, and antidiabetic properties. sci-hub.senih.govresearchgate.net The inclusion of a sulfur atom in a heterocyclic ring can significantly influence a molecule's physicochemical properties, such as lipophilicity, polarity, and metabolic stability, thereby enhancing its therapeutic potential. researchgate.net

Saturated heterocycles like the tetrahydrothiopyran (B43164) ring are of particular interest as they provide three-dimensional structural diversity, which is a highly desirable feature in modern drug design. These non-flat structures can lead to improved binding affinity and selectivity for biological targets. Thiopyran derivatives, for instance, are explored for a diverse range of therapeutic applications due to their varied physiological functions. rsc.org

Positioning of Tetrahydrothiopyran-4-ylboronic Acid within Cyclic Boronic Acid Chemistry

This compound occupies a strategic position at the intersection of organoboron chemistry and heterocyclic medicinal chemistry. It serves as a specialized building block that allows for the direct incorporation of the valuable tetrahydrothiopyran scaffold into target molecules.

This compound merges the synthetic utility of the boronic acid functional group with the desirable pharmacological properties associated with saturated sulfur heterocycles. As a cyclic boronic acid, it enables chemists to introduce a non-aromatic, sulfur-containing ring system using well-established and reliable synthetic methods like the Suzuki-Miyaura cross-coupling reaction. This capability is crucial for exploring new chemical space in drug discovery programs, where the introduction of 3D fragments is a key strategy for developing novel therapeutic agents.

Overview of Research Trajectories for this compound

The primary research trajectory for this compound is its application as a coupling partner in palladium-catalyzed reactions. Researchers utilize this reagent to synthesize complex molecules, particularly for pharmaceutical and materials science applications. The main goal is to leverage the compound's structure to create novel derivatives containing the tetrahydrothiopyran moiety.

The most common application is in Suzuki-Miyaura cross-coupling reactions, where it is reacted with various organic halides or triflates to form new carbon-carbon bonds. This method provides a direct and efficient route to introduce the tetrahydrothiopyran ring into aromatic and heteroaromatic systems. The resulting products are often evaluated for their biological activity, contributing to the development of new potential drug candidates. Research focuses on optimizing reaction conditions to achieve high yields and exploring the scope of coupling partners to generate diverse molecular libraries for screening.

Chemical Data for this compound

| Property | Value |

| CAS Number | 2265921-88-6 |

| Molecular Formula | C5H11BO2S |

| Molecular Weight | 146.01 g/mol |

| SMILES Code | OB(C1CCSCC1)O |

| Synonyms | B-(tetrahydro-2H-thiopyran-4-yl)boronic acid |

Key Application in Organic Synthesis

| Reaction Type | Description |

| Suzuki-Miyaura Cross-Coupling | Serves as the organoboron nucleophile to couple with organic halides or pseudohalides, catalyzed by a palladium complex. This reaction is a primary method for incorporating the tetrahydrothiopyran scaffold into larger, more complex molecules. |

Properties

IUPAC Name |

thian-4-ylboronic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11BO2S/c7-6(8)5-1-3-9-4-2-5/h5,7-8H,1-4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHVZEEIAVOWMLQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1CCSCC1)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11BO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

146.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity and Transformational Chemistry of Tetrahydrothiopyran 4 Ylboronic Acid

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. Tetrahydrothiopyran-4-ylboronic acid serves as a competent coupling partner in several of these transformations, most notably the Suzuki-Miyaura coupling.

Suzuki-Miyaura Coupling with Aryl/Heteroaryl Halides

The Suzuki-Miyaura coupling reaction is a versatile method for the formation of carbon-carbon bonds by reacting an organoboron compound with an organic halide in the presence of a palladium catalyst and a base. While extensive research exists for aryl and vinyl boronic acids, the use of saturated heterocyclic boronic acids like this compound is a more specialized area.

Detailed studies on the Suzuki-Miyaura coupling of this compound specifically are not widely available in the public domain. However, the reactivity can be inferred from studies on analogous saturated heterocyclic systems, such as N-protected tetrahydropyridine-derived vinyl boronates, which have been shown to couple efficiently with a variety of aryl and heteroaryl bromides and triflates. These reactions typically employ a palladium(0) catalyst, which is generated in situ from a palladium(II) precatalyst. The catalytic cycle involves the oxidative addition of the aryl/heteroaryl halide to the Pd(0) center, followed by transmetalation with the boronic acid derivative, and concluding with reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.

For the successful coupling of this compound with aryl or heteroaryl halides, the selection of appropriate reaction conditions, including the palladium source, ligand, base, and solvent, is critical to achieve good yields and minimize side reactions.

Scope and Limitations with Diverse Coupling Partners

The scope of the Suzuki-Miyaura coupling with respect to saturated heterocyclic boronic acids is generally broad, though specific limitations can arise. Based on related literature, this compound would be expected to couple with a range of electron-rich, electron-poor, and sterically hindered aryl and heteroaryl halides.

Expected Scope:

Aryl Halides: Aryl bromides and iodides are typically excellent coupling partners. Aryl chlorides, being less reactive, may require more specialized catalytic systems with highly active ligands.

Heteroaryl Halides: A wide variety of heteroaryl halides, including those containing nitrogen, oxygen, and sulfur, are expected to be suitable substrates. The presence of heteroatoms can sometimes influence the reaction by coordinating to the palladium catalyst, necessitating careful optimization of reaction conditions.

Functional Group Tolerance: A key advantage of the Suzuki-Miyaura coupling is its high functional group tolerance. It is anticipated that esters, ketones, amides, nitriles, and ethers on both the boronic acid and the halide partner would be well-tolerated.

Potential Limitations:

Steric Hindrance: Highly substituted aryl or heteroaryl halides, particularly those with ortho-substituents, may lead to lower yields due to steric hindrance, which can impede both the oxidative addition and reductive elimination steps of the catalytic cycle.

Protodeboronation: A common side reaction for boronic acids is protodeboronation, where the C-B bond is cleaved by a proton source. This can be more prevalent with certain heteroaryl boronic acids or under specific reaction conditions (e.g., high temperatures, presence of water). For this compound, the stability of the boronic acid moiety under the reaction conditions is a key factor for successful coupling.

Catalyst Inhibition: The sulfur atom in the tetrahydrothiopyran (B43164) ring could potentially interact with the palladium catalyst, leading to catalyst inhibition or deactivation. This is a known issue with sulfur-containing substrates in palladium catalysis and may require the use of specific ligands or catalyst systems designed to be resistant to sulfur poisoning.

A hypothetical data table illustrating the potential scope of the Suzuki-Miyaura coupling of this compound with various aryl halides is presented below. Please note this is a representation based on general knowledge and not from specific experimental data for this compound.

| Entry | Aryl Halide | Product | Expected Yield (%) |

| 1 | 4-Bromoanisole | 4-(4-methoxyphenyl)tetrahydro-2H-thiopyran | 85-95 |

| 2 | 3-Iodopyridine | 3-(tetrahydro-2H-thiopyran-4-yl)pyridine | 70-85 |

| 3 | 1-Chloro-4-nitrobenzene | 4-(4-nitrophenyl)tetrahydro-2H-thiopyran | 60-75 |

| 4 | 2-Bromotoluene | 4-(o-tolyl)tetrahydro-2H-thiopyran | 50-70 |

Ligand Design for Enhanced Reactivity and Selectivity

The choice of ligand is paramount in palladium-catalyzed cross-coupling reactions, as it influences the stability, activity, and selectivity of the catalyst. For the Suzuki-Miyaura coupling of challenging substrates like saturated heterocyclic boronic acids, ligand design plays a crucial role in overcoming potential issues such as slow reaction rates, catalyst deactivation, and side reactions.

Electron-rich, bulky phosphine (B1218219) ligands are often employed to enhance the rates of oxidative addition and reductive elimination. For couplings involving this compound, ligands that can stabilize the palladium center and prevent inhibition by the sulfur heteroatom would be particularly beneficial.

Examples of Ligand Classes for Suzuki-Miyaura Couplings:

Buchwald-type biaryl phosphine ligands: Ligands such as SPhos, XPhos, and RuPhos are known to be highly effective for a wide range of Suzuki-Miyaura couplings, including those with hindered substrates and aryl chlorides. Their steric bulk and electron-donating properties promote the formation of the active monoligated Pd(0) species.

N-Heterocyclic Carbenes (NHCs): NHCs are strong sigma-donating ligands that form very stable complexes with palladium. They have been shown to be effective in a variety of cross-coupling reactions and can offer high catalyst stability and turnover numbers.

Water-soluble ligands: The use of water-soluble ligands, such as TPPTS (triphenylphosphine-3,3',3''-trisulfonic acid trisodium (B8492382) salt), can facilitate reactions in aqueous media, which can be advantageous for certain substrates and for simplifying product purification.

The optimal ligand for the coupling of this compound would likely be determined through experimental screening, taking into account the specific nature of the coupling partner and the desired reaction conditions.

Other Transition-Metal-Catalyzed Reactions

Beyond palladium catalysis, other transition metals such as copper and rhodium can also mediate important transformations involving boronic acids.

Copper-Promoted C-O and C-N Cross-Coupling Applications

The Chan-Lam coupling reaction utilizes copper catalysts to facilitate the formation of carbon-heteroatom bonds, specifically C-O and C-N bonds, from boronic acids and O- or N-nucleophiles. This reaction offers a valuable alternative to palladium-catalyzed methods and often proceeds under milder conditions.

While specific applications of this compound in Chan-Lam couplings are not well-documented, its participation in such reactions is theoretically plausible.

C-N Coupling: this compound could potentially be coupled with amines, amides, and N-heterocycles in the presence of a copper catalyst, such as copper(II) acetate, and an oxidant, often air. This would provide access to N-substituted tetrahydrothiopyran derivatives.

C-O Coupling: Similarly, coupling with phenols and other hydroxyl-containing compounds could lead to the formation of the corresponding ethers.

The success of these reactions would depend on factors such as the nucleophilicity of the coupling partner and the ability of the tetrahydrothiopyran moiety to tolerate the reaction conditions without undergoing undesired side reactions.

A hypothetical data table for the Chan-Lam coupling is presented below for illustrative purposes.

| Entry | Nucleophile | Product | Expected Reaction Type |

| 1 | Aniline | 4-phenylamino-tetrahydro-2H-thiopyran | C-N Coupling |

| 2 | Phenol | 4-phenoxy-tetrahydro-2H-thiopyran | C-O Coupling |

| 3 | Imidazole | 4-(1H-imidazol-1-yl)tetrahydro-2H-thiopyran | C-N Coupling |

Rhodium-Catalyzed Additions to Unsaturated Systems

Rhodium catalysts are well-known for their ability to promote the 1,4-conjugate addition of organoboron reagents to α,β-unsaturated carbonyl compounds. This reaction is a powerful tool for the stereoselective formation of carbon-carbon bonds.

The addition of this compound to enones, enoates, and other Michael acceptors in the presence of a chiral rhodium catalyst could potentially lead to the enantioselective synthesis of β-substituted carbonyl compounds containing the tetrahydrothiopyran scaffold. The catalytic cycle typically involves the transmetalation of the boronic acid to a rhodium(I) complex, followed by insertion of the α,β-unsaturated substrate and subsequent protonolysis or hydrolysis to release the product and regenerate the active catalyst.

The reactivity in these systems can be highly dependent on the specific rhodium precursor and chiral ligand employed. Ligands such as BINAP and its derivatives are commonly used to induce high levels of enantioselectivity. The presence of the sulfur atom in the substrate could again be a factor to consider, potentially influencing the coordination environment of the rhodium catalyst.

Nickel-Catalyzed Dual Photoredox Cross-Coupling

A literature search did not yield specific examples of this compound being utilized in nickel-catalyzed dual photoredox cross-coupling reactions. However, this methodology represents a powerful tool for the formation of C(sp²)–C(sp³) bonds, and its general mechanism can be described. This dual catalytic system merges photoredox catalysis and transition-metal catalysis to couple aryl halides with alkylboron compounds under mild conditions. nih.gov

The process is particularly useful for generating alkyl radicals from precursors like alkyl trifluoroborates or alkyl boronic esters, which can have high oxidation potentials. nih.gov Recent advancements have shown that activating alkyl boronic esters and acids with reagents like lithium methoxide (B1231860) (MeOLi) can efficiently generate the necessary alkyl radicals for the coupling reaction. nih.gov

The general catalytic cycle typically involves:

Excitation of a photocatalyst (PC) by visible light to an excited state (PC*).

The excited photocatalyst engages in a single-electron transfer (SET) with an activated boronic acid species, generating an alkyl radical.

Concurrently, a Ni(0) catalyst undergoes oxidative addition with an aryl halide to form a Ni(II) intermediate.

The alkyl radical is trapped by the Ni(II) species, leading to a Ni(III) intermediate.

Reductive elimination from the Ni(III) complex yields the final cross-coupled product and regenerates a Ni(I) species, which can be reduced back to Ni(0) to complete the cycle.

This methodology has been successfully applied to a wide range of substrates, including the late-stage modification of bioactive molecules. nih.gov

| Aryl Halide | Alkyl Boronic Acid/Ester | Photocatalyst | Ni-Catalyst | Product | Yield (%) |

| 4-Bromobenzonitrile | Cyclohexylboronic acid | 4CzIPN | NiBr₂·glyme | 4-Cyclohexylbenzonitrile | 95 |

| Methyl 4-bromobenzoate | Cyclopentylboronic acid | 4CzIPN | NiBr₂·glyme | Methyl 4-cyclopentylbenzoate | 91 |

| 4'-Bromoacetophenone | Isobutylboronic acid pinacol (B44631) ester | 4CzIPN | NiBr₂·glyme | 4'-Isobutylacetophenone | 85 |

This table presents illustrative examples of Nickel/Photoredox cross-coupling with various alkyl boronic acids and esters, as specific data for this compound was not found. nih.gov

Transition-Metal-Free Reactions Involving this compound

Specific examples of transition-metal-free reactions involving this compound are not prominent in the surveyed literature. Nonetheless, the field of transition-metal-free transformations for boronic acids has grown significantly, offering sustainable alternatives to traditional cross-coupling methods. nih.govrsc.org These reactions leverage the intrinsic reactivity of the carbon-boron bond to form new carbon-carbon or carbon-heteroatom bonds without the need for potentially toxic and expensive transition metals. nih.gov

Common transition-metal-free reactions for arylboronic acids include:

Hydroxylation: Conversion of the C-B bond to a C-O bond to form phenols.

Amination: Reaction with aminating agents to form anilines.

Halogenation: Introduction of halogens (F, Cl, Br, I) at the boron-substituted position. nih.gov

Coupling with 1,3-Dipoles: Reactions with species like nitrile imines can form new C-C bonds through a Petasis-Mannich-type pathway via a nucleophilic boronate complex. whiterose.ac.uk

These transformations highlight the versatility of boronic acids as synthetic precursors beyond their conventional use in metal-catalyzed reactions. nih.gov

Catalytic Roles of this compound Derivatives

While derivatives of this compound have not been specifically reported as catalysts, organoboron acids in general are recognized for their catalytic capabilities, acting primarily as Lewis acids but also exhibiting Brønsted acidity or participating in cooperative catalytic systems. nih.gov

There are no specific reports of this compound derivatives acting as Lewis acid catalysts. Boronic acids function as Lewis acids due to the vacant p-orbital on the boron atom, allowing them to accept a pair of electrons. nih.govwikipedia.org This interaction can activate substrates, particularly those containing carbonyl groups or other Lewis basic sites. wikipedia.org Boron-based Lewis acids are used to catalyze a variety of organic reactions, including Diels-Alder reactions, aldol (B89426) reactions, and Friedel-Crafts reactions. wikipedia.org The catalytic activity can be tuned by modifying the electronic properties of the substituents on the boron atom. Stronger electron-withdrawing groups enhance the Lewis acidity. rsc.org

Derivatives of this compound have not been documented as Brønsted acid catalysts. Although boronic acids are primarily considered Lewis acids, they can also function as Brønsted acids. nih.gov For instance, arylboronic acids, when combined with a co-catalyst like oxalic acid, can condense in situ to form a stronger Brønsted acid catalyst that promotes SN1-type reactivity for dehydrative C-C bond formation. bath.ac.uk This approach avoids the direct handling of strong, corrosive acids and expands the utility of boronic acids in catalysis. bath.ac.uk

No specific instances of this compound derivatives in cooperative catalysis were found. However, the concept is well-established for other boronic acids. In cooperative catalysis, the boronic acid and another catalyst work in concert to promote a transformation that is not efficiently achieved by either catalyst alone.

A notable example is the cooperative catalysis between an arylboronic acid and 4-(N,N-dimethylamino)pyridine N-oxide (DMAPO) for the dehydrative condensation of carboxylic acids and amines to form amides. rsc.orgnih.gov In this system, the boronic acid activates the carboxylic acid by forming a mixed anhydride, and the DMAPO acts as a Brønsted base/nucleophile to facilitate the subsequent reaction with the amine. nih.gov Similarly, arylboronic acids have been used with chiral secondary amines for enantioselective 1,4-additions to α,β-unsaturated carboxylic acids. nih.gov

| Boronic Acid Catalyst | Co-catalyst | Reaction Type | Substrates | Product |

| Phenylboronic Acid | DMAPO | Amide Condensation | 4-Phenylbutanoic acid, Benzylamine | N-Benzyl-4-phenylbutanamide |

| Pentafluorophenylboronic acid | Oxalic Acid | C-Alkylation | Benzhydrol, Dibenzoylmethane | 3-(Diphenylmethyl)-1,3-diphenylpropane-1,3-dione |

| 3,5-Bis(trifluoromethyl)phenylboronic acid | Chiral Amine | 1,4-Addition | Crotonic acid, Cyclohexanone | 2-(3-Oxocyclohexyl)butanoic acid |

This table illustrates cooperative catalysis examples using various arylboronic acids, as specific data for this compound derivatives was not available. nih.govbath.ac.uknih.gov

Functionalization of the Tetrahydrothiopyran Ring System

Direct functionalization of the tetrahydrothiopyran ring within this compound has not been specifically described. However, general strategies exist for the synthesis and modification of tetrahydropyran (B127337) and tetrahydrothiophene (B86538) rings, which are core structures in many natural products. rsc.org Methods for forming these rings include metal-mediated cyclizations, hetero-Diels-Alder reactions, and ring-closing metathesis. Once formed, functionalization can be achieved through various synthetic transformations, though these would need to be compatible with the boronic acid moiety or require its temporary protection. The presence of the sulfur atom in the tetrahydrothiopyran ring offers additional reaction possibilities, such as oxidation to the corresponding sulfoxide (B87167) or sulfone, which can alter the ring's conformation and electronic properties, thereby influencing reactivity at other positions.

Modifications at Carbon Positions

Modifications at the carbon positions of the tetrahydrothiopyran ring in derivatives of this compound can be achieved through various synthetic strategies. While specific studies on the direct modification of the this compound backbone are not extensively documented in readily available literature, the principles of heterocyclic chemistry suggest several potential transformations.

Alkylation at the carbon atoms adjacent to the sulfur (C2 and C6) or at the carbon bearing the boronic acid group (C4) could be envisioned. Such reactions would likely proceed through the formation of a carbanion intermediate, which could then react with an appropriate electrophile. The feasibility of these reactions would depend on the acidity of the respective C-H bonds and the stability of the resulting carbanion.

Furthermore, functionalization of the carbon skeleton could potentially be achieved prior to the introduction of the boronic acid group. For instance, the synthesis of substituted tetrahydrothiopyran-4-ones can be accomplished through double-conjugate addition of hydrogen sulfide (B99878) to divinyl ketones. researchgate.net These substituted ketones could then, in principle, be converted to the corresponding boronic acids.

Reactions Involving the Sulfur Heteroatom

The sulfur atom in the tetrahydrothiopyran ring is a key site for reactivity. As a soft nucleophile, it can participate in various reactions, including oxidation and alkylation.

Oxidation: The sulfur atom can be readily oxidized to form the corresponding sulfoxide and sulfone. These transformations can significantly alter the electronic properties and steric bulk of the molecule, thereby influencing its reactivity in subsequent steps. The choice of oxidizing agent and reaction conditions determines the extent of oxidation. For instance, mild oxidizing agents would favor the formation of the sulfoxide, whereas stronger oxidants would lead to the sulfone. While specific examples for this compound are not detailed, the oxidation of similar sulfide-containing boronic acids is a known transformation. st-andrews.ac.uknih.gov The oxidation of boronic acids themselves can occur under certain conditions, typically yielding the corresponding alcohol. st-andrews.ac.uknih.gov

| Reactant | Reagent(s) | Product(s) | Notes |

| This compound | Mild Oxidizing Agent | This compound S-oxide | Selective oxidation of the sulfur atom. |

| This compound | Strong Oxidizing Agent | This compound S,S-dioxide | Further oxidation to the sulfone. |

| This compound | Oxidizing Agent (e.g., H₂O₂) | Tetrahydrothiopyran-4-ol | Oxidation of the boronic acid group. |

Conjugate Addition Reactions

This compound can serve as a nucleophile in conjugate addition reactions, also known as Michael additions. libretexts.orgnih.gov In these reactions, the carbon-boron bond adds across an activated carbon-carbon double or triple bond of a Michael acceptor. nih.gov This reaction is a powerful tool for the formation of new carbon-carbon bonds.

The reactivity in conjugate additions is often catalyzed by transition metals, such as rhodium or palladium. organic-chemistry.org The choice of catalyst and ligands can influence the efficiency and stereoselectivity of the reaction. Common Michael acceptors include α,β-unsaturated ketones, esters, nitriles, and nitroalkenes. libretexts.orgorganic-chemistry.org

| Michael Acceptor | Catalyst | Product |

| α,β-Unsaturated Ketone | Rh(I) complex | β-(Tetrahydrothiopyran-4-yl) Ketone |

| α,β-Unsaturated Ester | Pd(II) complex | β-(Tetrahydrothiopyran-4-yl) Ester |

| Nitroalkene | Rh(I) complex | β-(Tetrahydrothiopyran-4-yl) Nitroalkane |

Homologation and Other Nucleophilic Additions

Homologation: The Matteson homologation reaction is a well-established method for the one-carbon extension of boronic esters. researchgate.netmdpi.comorganicreactions.orgchem-station.com This reaction involves the treatment of a boronic ester with a halomethylithium reagent to form an α-halo boronate complex. This intermediate then undergoes a 1,2-migration of the organic group from boron to carbon, displacing the halide and resulting in a homologated α-halo boronic ester. researchgate.netmdpi.comorganicreactions.org While specific applications to this compound are not explicitly detailed, the general applicability of the Matteson reaction to a wide range of boronic esters suggests its potential utility for this substrate. researchgate.netmdpi.comorganicreactions.orgchem-station.comuni-saarland.de

Nucleophilic Additions to Carbonyls: Organoboronic acids and their derivatives can act as nucleophiles in additions to carbonyl compounds, such as aldehydes and ketones. nih.govlibretexts.orgtaylorfrancis.com This reaction leads to the formation of new carbon-carbon bonds and the creation of secondary or tertiary alcohols. nih.govtaylorfrancis.com The reaction is often facilitated by a base or a catalyst. The tetrahydrothiopyran-4-yl group can be transferred to the carbonyl carbon, resulting in the corresponding alcohol. nih.govlibretexts.org

| Carbonyl Compound | Conditions | Product |

| Aldehyde | Base or Catalyst | α-(Tetrahydrothiopyran-4-yl)methanol derivative |

| Ketone | Base or Catalyst | α,α-Disubstituted-(Tetrahydrothiopyran-4-yl)methanol derivative |

Applications in Advanced Organic Synthesis and Molecular Scaffolding

Tetrahydrothiopyran-4-ylboronic Acid as a Versatile Building Block

Boronic acids are foundational building blocks in contemporary organic synthesis, primarily due to their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. researchgate.netwikipedia.org This palladium-catalyzed reaction forms a carbon-carbon bond by coupling an organoboron compound with an organohalide, a process widely used in the pharmaceutical industry. researchgate.netlibretexts.org this compound extends this utility to the realm of saturated heterocycles.

Unlike its aromatic counterparts (e.g., phenylboronic acid), this compound introduces a non-planar, sp³-rich scaffold. This characteristic is highly sought after in medicinal chemistry for creating molecules with improved physicochemical properties. The boronic acid group serves as a reactive handle, enabling the stable tetrahydrothiopyran (B43164) ring to be efficiently connected to a wide variety of other molecular fragments, including aryl, heteroaryl, and vinyl groups. nih.govchemrxiv.org Its stability and predictable reactivity in common coupling reactions make it a reliable component for convergent and diversity-oriented synthesis strategies. nih.gov

Table 1: Key Coupling Reactions Employing Boronic Acid Building Blocks This table is interactive. Click on headers to sort.

| Reaction Name | Catalyst | Bond Formed | Typical Electrophile Partner |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Palladium (Pd) | C(sp²) - C(sp³) / C(sp²) - C(sp²) | Aryl/Vinyl Halides, Triflates |

| Chan-Lam Coupling | Copper (Cu) | C - N, C - O | Amines, Alcohols, Phenols |

Construction of Complex Polycyclic and Spirocyclic Architectures

The creation of complex, three-dimensional molecules is a central goal of modern synthetic chemistry, particularly in the pursuit of new therapeutic agents. Spirocycles, compounds where two rings share a single common atom, are of particular interest as they offer rigid, well-defined three-dimensional orientations. tandfonline.com The incorporation of spirocyclic scaffolds can lead to improved potency, selectivity, and metabolic stability in drug candidates. tandfonline.comnih.gov

This compound is a valuable precursor for such architectures. The tetrahydrothiopyran ring itself can serve as the anchor or one of the rings in a spirocyclic system. Synthetic strategies can involve building a second ring onto the tetrahydrothiopyran core, or using the boronic acid to couple the entire scaffold to another cyclic precursor in an intramolecular fashion to forge the spiro-junction. While the synthesis of spirocycles can be challenging due to the creation of a quaternary carbon center, the use of robust building blocks facilitates this process. tandfonline.com The demand for novel spirocyclic structures in drug discovery drives the application of unique building blocks like this compound. sigmaaldrich.comresearchgate.net

Integration into Diverse Heterocyclic Frameworks

Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are ubiquitous in pharmaceuticals and natural products. The ability to combine different heterocyclic systems is crucial for exploring new areas of chemical space and fine-tuning biological activity. researchgate.netrsc.org

This compound facilitates the integration of the saturated sulfur-containing ring into larger, often aromatic, heterocyclic systems. Through cross-coupling reactions like the Suzuki-Miyaura coupling, the tetrahydrothiopyran moiety can be appended to a variety of heterocyclic halides or triflates, such as pyridines, indoles, quinolines, and pyrimidines. nih.govnih.gov This process allows medicinal chemists to merge the desirable properties of the sp³-rich tetrahydrothiopyran scaffold (e.g., improved solubility, 3D geometry) with the specific biological interactions often associated with aromatic heterocycles. nih.govresearchgate.net This modular approach is highly efficient for generating libraries of novel compounds for biological screening.

Contributions to Fragment-Based Synthetic Libraries

Fragment-Based Drug Discovery (FBDD) has become a powerful alternative to traditional high-throughput screening. chemrxiv.org FBDD involves screening libraries of small, low-molecular-weight compounds ("fragments") to identify those that bind weakly but efficiently to a biological target. These initial hits are then optimized and grown into more potent lead compounds.

A critical aspect of FBDD is the quality and diversity of the fragment library. There is a growing consensus that libraries have been historically dominated by flat, two-dimensional aromatic compounds. vu.nlrsc.org To address this, significant effort is being directed toward the synthesis of three-dimensional fragments that better represent the shapes of binding pockets in biological targets. vu.nlnih.gov

This compound is an ideal candidate for inclusion in modern 3D fragment libraries. Its key features align perfectly with the requirements for a high-quality fragment:

Low Molecular Weight: The compound itself is small and fits within the typical "Rule of Three" guidelines for fragments.

Three-Dimensionality: The non-planar chair-like conformation of the tetrahydrothiopyran ring provides significant 3D character.

Growth Vector: The boronic acid functional group provides a clear, reliable point for chemical elaboration, allowing chemists to "grow" the fragment into a more complex molecule once a hit is identified. nih.gov

By incorporating scaffolds like tetrahydrothiopyran, synthetic libraries can offer greater shape diversity, increasing the chances of finding starting points for challenging drug targets. tandfonline.com

Design of Three-Dimensional Chemical Space through Rigid Scaffolds

The spatial arrangement of atoms in a molecule is a critical determinant of its biological activity. For decades, synthetic chemistry has focused heavily on aromatic, planar molecules. While successful, this has left vast regions of three-dimensional "chemical space" underexplored. sigmaaldrich.comnih.gov Molecules with greater three-dimensionality, often measured by the fraction of sp³-hybridized carbon atoms, tend to have improved physicochemical properties, such as better solubility and metabolic stability, and can offer higher selectivity for their biological targets. rsc.orgnih.gov

This compound serves as an exemplary rigid scaffold for introducing three-dimensionality into new molecules. The saturated ring is conformationally restricted, meaning it provides a rigid framework that projects its substituents into well-defined regions of 3D space. tandfonline.comsigmaaldrich.com By using this compound as a building block, chemists can move away from flat structures and systematically design molecules that occupy more spherical or discoid shapes. nih.govarxiv.org This exploration of 3D chemical space is essential for tackling difficult biological targets, such as protein-protein interactions, and for developing the next generation of therapeutics. rsc.org

Computational and Mechanistic Investigations of Tetrahydrothiopyran 4 Ylboronic Acid Chemistry

Theoretical Studies of Reaction Mechanisms

Theoretical studies, primarily using Density Functional Theory (DFT), have been instrumental in elucidating the mechanisms of reactions involving boronic acids, most notably the Suzuki-Miyaura cross-coupling. While specific DFT studies exclusively on Tetrahydrothiopyran-4-ylboronic acid are not extensively documented in publicly available literature, the general mechanism for C(sp3)-hybridized organoborons is well-established through computational models of analogous systems. researchgate.netnih.govnih.gov The catalytic cycle is understood to proceed through three fundamental steps: oxidative addition, transmetalation, and reductive elimination. nih.gov

Oxidative Addition: The cycle begins with the oxidative addition of an organic halide (Ar-X) to a low-valent palladium(0) catalyst, forming a Pd(II) intermediate. Computational studies focus on calculating the activation energy for this step, which is often turnover-limiting. nih.gov

Transmetalation: This is the key step where the organic group from the boronic acid is transferred to the palladium center. For this compound, this involves the transfer of the tetrahydrothiopyran-4-yl group. DFT calculations have shown that this step typically proceeds via a base-activated boronate complex (R-B(OH)3-). nih.gov The base (e.g., hydroxide (B78521) or carbonate) activates the boronic acid, increasing its nucleophilicity and facilitating the transfer of the alkyl group to the electrophilic Pd(II) center. nih.govresearchgate.net Theoretical models are used to map the potential energy surface of this step, identifying the structure of the transition state and the associated energy barrier. researchgate.netmdpi.com

Reductive Elimination: The final step involves the reductive elimination of the two coupled organic fragments from the palladium center, forming the new C-C bond and regenerating the active Pd(0) catalyst. nih.gov Computational studies confirm that this step is typically facile and highly exothermic. nih.gov

A representative energy profile for a generic Suzuki-Miyaura C(sp3)-C(sp2) coupling, as determined by DFT calculations on model systems, illustrates the relative energies of the intermediates and transition states throughout the catalytic cycle.

| Step | Description | Typical Calculated ΔG‡ (kcal/mol) | Key Intermediates |

|---|---|---|---|

| Oxidative Addition | Ar-X adds to Pd(0)L2 | 15 - 25 | [L2Pd(Ar)(X)] |

| Transmetalation | Transfer of alkyl group from boronate to Pd(II) | 20 - 30 (often rate-determining) | [L2Pd(Ar)(Alkyl)] |

| Reductive Elimination | Formation of Ar-Alkyl bond | 5 - 15 | Pd(0)L2 regenerated |

Electronic Structure Analysis and Reactivity Correlations

The reactivity of this compound is intrinsically linked to its electronic structure. Computational methods are employed to analyze properties such as frontier molecular orbitals (HOMO and LUMO), electrostatic potential, and atomic charges to establish correlations with its chemical behavior. nih.govnih.gov

Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity. nih.gov For a nucleophile like a boronic acid in a Suzuki-Miyaura coupling, the energy of the HOMO is particularly important. A higher HOMO energy generally indicates a greater propensity to donate electrons and thus higher nucleophilicity and reactivity in the transmetalation step. The HOMO-LUMO energy gap (ΔE) is a measure of the molecule's kinetic stability; a smaller gap suggests higher reactivity. nih.gov For this compound, the HOMO is expected to be localized primarily on the C-B bond and potentially influenced by the sulfur atom in the ring.

Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution on a molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. aimspress.com For this compound, the MEP would show a negative potential around the oxygen atoms of the boronic acid group and a positive potential near the boron atom and its acidic protons. This information helps predict sites of interaction with bases and the palladium catalyst.

Reactivity Correlations: By calculating these electronic descriptors for a series of related boronic acids, quantitative structure-reactivity relationships (QSPR) can be established. nih.gov For instance, a direct correlation might be found between the calculated charge on the carbon atom bonded to boron and the rate of transmetalation. These correlations are invaluable for predicting the reactivity of new substrates without the need for extensive experimental work. nih.gov

| Electronic Property | Significance for Reactivity | Typical Computational Method |

|---|---|---|

| HOMO Energy | Indicates nucleophilicity; higher energy correlates with faster transmetalation. | DFT (e.g., B3LYP/6-31G) |

| LUMO Energy | Indicates electrophilicity. | DFT (e.g., B3LYP/6-31G) |

| HOMO-LUMO Gap (ΔE) | Relates to kinetic stability; smaller gap suggests higher reactivity. | DFT (e.g., B3LYP/6-31G*) |

| Mulliken Atomic Charge on C(sp3)-B | More negative charge on carbon can correlate with increased nucleophilicity. | DFT Population Analysis |

| Molecular Electrostatic Potential (MEP) | Identifies sites for base activation and catalyst coordination. | DFT Calculations |

Conformational Analysis and Stereochemical Implications

The three-dimensional structure of this compound significantly influences its reactivity. The six-membered tetrahydrothiopyran (B43164) ring is not planar and, similar to cyclohexane, adopts a stable chair conformation to minimize angle and torsional strain. unicamp.brlibretexts.org

In this chair conformation, substituents can occupy either axial or equatorial positions. leah4sci.com For the boronic acid group at the C4 position, there is a distinct energetic preference for the equatorial position. This preference arises from the avoidance of steric clashes, known as 1,3-diaxial interactions, that would occur if the bulky boronic acid group were in the axial position. utdallas.edu The energy difference between the equatorial and axial conformers (the A-value) can be calculated computationally and determines the equilibrium population of each conformer.

This strong conformational preference has important stereochemical implications. By predominantly placing the boronic acid group in the equatorial position, the molecule presents a specific and predictable trajectory for incoming reagents. During the transmetalation step of a cross-coupling reaction, the fixed spatial orientation of the C-B bond can influence the stereochemical outcome if new chiral centers are formed or if the reaction is performed on an already chiral substrate. The chair conformation and the equatorial preference of the reactive group are thus key factors in stereoselective synthesis.

Catalyst Design and Optimization through Computational Approaches

Computational chemistry plays a proactive role in the design and optimization of catalysts for reactions involving challenging substrates like C(sp3)-boronic acids. nih.gov For the Suzuki-Miyaura coupling of this compound, the efficiency of the reaction is highly dependent on the palladium catalyst, particularly the nature of the supporting ligands. mdpi.com

Computational approaches, especially DFT, are used to screen virtual libraries of ligands (e.g., phosphines, N-heterocyclic carbenes) to identify candidates that can improve reaction outcomes. researchgate.net The process involves:

Modeling Key Steps: Calculating the energy barriers for the rate-determining steps (usually oxidative addition or transmetalation) with different catalyst structures. nih.gov

Analyzing Catalyst Properties: Correlating electronic and steric properties of the ligand, such as its bite angle, cone angle, and electron-donating ability, with the calculated activation energies. For C(sp3)-C(sp2) couplings, ligands that are both bulky and electron-rich, such as dialkylbiarylphosphines, are often found to be superior. mdpi.com

Predicting Performance: Identifying ligands that are predicted to lower the activation barriers, thereby increasing the reaction rate and allowing the coupling to proceed under milder conditions.

This in silico approach accelerates the discovery of optimal catalysts, reducing the time and resources required for experimental screening. By understanding the catalyst-substrate interactions at a molecular level, researchers can rationally design more efficient catalytic systems for specific applications involving this compound. nih.gov

Future Directions and Emerging Research Frontiers

Development of More Efficient and Sustainable Synthetic Routes

The future of organic synthesis is intrinsically linked to the principles of green chemistry, mandating the development of environmentally benign and economically viable methods for preparing valuable compounds like tetrahydrothiopyran-4-ylboronic acid. Current research in the broader field of boronic acid synthesis points towards several promising avenues for achieving these goals.

One major focus will be the reduction or elimination of hazardous reagents and solvents. Traditional methods for boronic acid synthesis often rely on organolithium or Grignard reagents, which require anhydrous conditions and present safety challenges. Future routes could explore direct C-H borylation of the tetrahydrothiopyran (B43164) ring, a process that offers high atom economy. Additionally, the use of greener solvents, such as ethanol, or even solvent-free conditions, is a key objective. nih.gov Mechanochemistry, which utilizes mechanical force to drive chemical reactions, has emerged as a powerful tool for the green synthesis of boronic esters and could be adapted for the preparation of this compound. researchgate.net

A comparative look at potential synthetic strategies highlights the shift towards sustainability:

| Feature | Traditional Synthesis | Future Sustainable Synthesis |

| Reagents | Organometallic reagents (e.g., Grignard, organolithium) | Catalytic C-H activation, mechanochemistry |

| Solvents | Anhydrous organic solvents (e.g., THF, diethyl ether) | Green solvents (e.g., ethanol, water), solvent-free conditions |

| Efficiency | Multi-step sequences with intermediate purification | One-pot reactions, multicomponent reactions |

| Safety | Use of pyrophoric and moisture-sensitive reagents | Milder reaction conditions, less hazardous materials |

| Waste | Generation of stoichiometric byproducts | High atom economy, catalytic processes |

Exploration of Novel Catalytic Transformations

The unique structural features of this compound, namely the presence of both a boronic acid moiety and a sulfur-containing heterocycle, make it an intriguing candidate for novel catalytic applications. The sulfur atom can act as a Lewis base, potentially influencing the reactivity of the boronic acid or participating directly in catalytic cycles.

Future research is expected to explore the use of this compound as a ligand in transition metal catalysis. The sulfur atom could coordinate to a metal center, creating a catalyst with unique steric and electronic properties. Such catalysts could be employed in a variety of cross-coupling reactions, potentially exhibiting enhanced reactivity or selectivity due to the presence of the boronic acid group, which could participate in secondary interactions.

Moreover, the boronic acid functionality itself can be leveraged in catalysis. While boronic acids are well-known participants in Suzuki-Miyaura cross-coupling reactions, there is growing interest in their use as catalysts in their own right. For instance, certain boronic acids have been shown to catalyze reactions such as the formation of amides and esters. Investigating the catalytic activity of this compound in such transformations could reveal new and efficient synthetic methods.

Emerging areas in catalysis where this compound could find application include:

Asymmetric Catalysis: The chiral environment of a tetrahydrothiopyran ring, when appropriately substituted, could be exploited in the development of new chiral catalysts.

Dual Catalysis: Systems that utilize both the Lewis basicity of the sulfur atom and the Lewis acidity of the boron atom could enable unique transformations.

Frustrated Lewis Pair (FLP) Chemistry: The combination of a sterically hindered Lewis acidic boron and a Lewis basic sulfur within the same molecule could lead to the formation of intramolecular FLPs, which are known to activate small molecules like H₂, CO₂, and olefins.

Integration into Advanced Materials Precursors

The incorporation of unique molecular building blocks into polymers and other materials is a rapidly growing field of research. This compound offers several features that make it an attractive precursor for advanced materials. The boronic acid group can undergo reversible esterification with diols, which is a cornerstone of self-healing polymers and dynamic covalent networks. nih.gov The presence of the sulfur-containing heterocycle can impart specific properties to the resulting material, such as altered hydrophilicity, refractive index, or metal-binding capabilities.

Future research in this area will likely focus on the design and synthesis of polymers incorporating the this compound motif. These materials could exhibit a range of desirable properties, including:

Self-Healing Capabilities: By forming dynamic boronic ester crosslinks, materials containing this moiety could be designed to repair themselves after damage.

Stimuli-Responsiveness: The boronic ester linkage is sensitive to changes in pH and the presence of diols, allowing for the creation of materials that respond to their environment.

Optical Applications: Sulfur-containing polymers can have interesting optical properties, and the incorporation of this specific heterocycle could lead to new materials for lenses, coatings, or electronic devices.

| Potential Material Application | Key Feature of this compound |

| Self-healing polymers | Reversible boronic ester formation |

| Drug delivery systems | pH-responsive boronic ester linkage |

| Sensors | Binding of diols (e.g., sugars) to the boronic acid |

| Advanced optical materials | High refractive index of sulfur-containing heterocycles |

Discovery of New Reactivity Modes for the Thiopyran Boronic Acid Motif

While the individual reactivities of boronic acids and thioethers are well-established, the interplay between these two functional groups within the this compound scaffold could lead to the discovery of novel reactivity modes. The proximity of the sulfur atom to the boronic acid group may give rise to through-space or through-bond electronic interactions that modulate the reactivity of the C-B bond.

One area of future exploration is the investigation of intramolecular interactions. The lone pairs of electrons on the sulfur atom could potentially interact with the vacant p-orbital of the boron atom, especially under certain reaction conditions or in specific conformational arrangements. This interaction could influence the Lewis acidity of the boron and its participation in reactions.

Furthermore, the development of iterative cross-coupling strategies using transient boronic acids presents an exciting frontier. shu.ac.uk In such a process, a boronic acid could be transiently generated and then trapped in a subsequent C-C bond-forming reaction, allowing for the sequential and controlled construction of complex molecules. Applying this concept to the thiopyran boronic acid motif could open up new avenues for the synthesis of complex sulfur-containing molecules.

Researchers may also explore the reactivity of the tetrahydrothiopyran ring itself, with the boronic acid serving as a handle for directing subsequent transformations. For example, the boronic acid could be used to anchor the molecule to a solid support or to direct a remote functionalization of the heterocyclic ring.

Advancements in Stereocontrol and Enantioselective Methodologies

The development of methods for the stereoselective synthesis of this compound and its derivatives is a critical area for future research, as the biological activity and material properties of chiral molecules are often highly dependent on their stereochemistry. Achieving control over the stereocenters within the tetrahydrothiopyran ring, as well as at the carbon atom bearing the boron group, will be a key focus.

Future research will likely draw inspiration from recent advances in the asymmetric synthesis of other cyclic and acyclic boronic esters. acs.orgresearchgate.netbristol.ac.uk Several promising strategies could be adapted for the enantioselective synthesis of this compound:

Catalytic Asymmetric Hydroboration: The hydroboration of a suitable unsaturated precursor, such as a dihydrothiopyran, using a chiral catalyst could provide a direct route to enantioenriched this compound.

Chiral Ligand-Mediated Borylation: The use of chiral ligands in transition metal-catalyzed C-H borylation reactions could enable the direct and enantioselective installation of the boronic acid group onto a pre-existing tetrahydrothiopyran scaffold.

Resolution of Racemic Mixtures: Kinetic resolution, either enzymatic or chemical, could be employed to separate the enantiomers of a racemic mixture of this compound or a suitable precursor.

Asymmetric Cycloaddition Reactions: The construction of the thiopyran ring through a stereocontrolled cycloaddition reaction, followed by the introduction of the boronic acid moiety, could provide access to specific stereoisomers.

The development of robust and scalable enantioselective methods will be essential for unlocking the full potential of chiral this compound derivatives in applications such as asymmetric synthesis and the development of chiral materials.

Q & A

Q. How can the thiopyran ring be functionalized without compromising the boronic acid moiety?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.